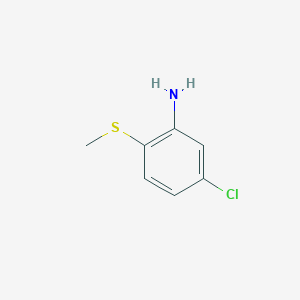

5-Chloro-2-(methylthio)aniline

Description

Significance of Methylthio-Substituted Aniline (B41778) Derivatives

Methylthio-substituted aniline derivatives represent a class of compounds with considerable importance in medicinal chemistry and materials science. The presence of the methylthio group can significantly influence the electronic properties and biological activity of the parent aniline molecule. Research has shown that the introduction of a methylthio group can enhance the bioactivity of certain compounds. For instance, the thioether moiety is leveraged in the development of fungicides and herbicides.

Furthermore, these derivatives serve as valuable ligands in coordination chemistry. The sulfur atom in the methylthio group, along with the nitrogen of the amine, can act as a bidentate ligand, coordinating with metal ions to form stable complexes. core.ac.uksemanticscholar.org This property is utilized in the development of catalysts and materials with specific electronic or optical properties. The electronic nature of substituents on the aniline ring, including the methylthio group, has a discernible effect on the chemical shifts observed in NMR spectroscopy. core.ac.uk

Overview of its Role as a Key Intermediate in Organic Synthesis

5-Chloro-2-(methylthio)aniline serves as a pivotal intermediate in a variety of organic reactions. Its utility is particularly notable in the construction of heterocyclic compounds, which are core structures in many pharmaceutical agents. For example, it is a precursor in the synthesis of certain benzimidazole (B57391) derivatives, a class of compounds known for a wide range of biological activities. researchgate.net One notable application is in the synthesis of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, a compound that has been investigated for its fasciolicidal activity. researchgate.net

The presence of the amine, chloro, and methylthio groups allows for a range of chemical transformations. The amino group can be readily diazotized and subjected to various Sandmeyer-type reactions, while the chloro and methylthio groups can influence the regioselectivity of electrophilic aromatic substitution reactions. The compound can also participate in condensation reactions to form imines and other derivatives. amazonaws.com

Contextualization within Aromatic Amine Chemistry

Aromatic amines, as a class, are fundamental building blocks in organic chemistry, widely used in the synthesis of dyes, polymers, and pharmaceuticals. ontosight.aitohoku.ac.jp this compound fits within this broad class, with its specific substituents providing a unique chemical profile. The interplay between the electron-donating amine and methylthio groups and the electron-withdrawing chlorine atom influences the reactivity of the aromatic ring.

The study of substituted anilines, including those with methylthio groups, contributes to a deeper understanding of reaction mechanisms, such as oxidative coupling reactions. bohrium.com The electronic effects of different substituents on the aniline ring are a subject of ongoing research, with studies exploring their impact on reaction kinetics and thermodynamics. bohrium.com The synthesis of meta-substituted anilines, in particular, remains a challenge, and the development of new methods to achieve this is an active area of research. tohoku.ac.jp

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16423-54-4 | chemsrc.comchemicalbook.com |

| Molecular Formula | C7H8ClNS | fishersci.se |

| Molecular Weight | 173.66 g/mol | |

| Melting Point | 29 °C | chemicalbook.com |

| Boiling Point | 276 °C at 760mmHg | |

| Density | 1.28 g/cm³ | |

| pKa | 2.52±0.10 (Predicted) | chemicalbook.com |

| Appearance | Light yellow liquid | fishersci.se |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUQNIPYCAHKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383228 | |

| Record name | 5-chloro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-54-4 | |

| Record name | 5-chloro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Established Synthetic Routes for 5-Chloro-2-(methylthio)aniline

The traditional synthesis of this compound relies on a series of well-documented chemical reactions. These routes are characterized by their reliability and have been refined over time to improve yields and purity.

Nucleophilic substitution is a fundamental class of reactions for introducing functional groups onto aromatic rings. sydney.edu.au In the context of synthesizing this compound, this often involves the reaction of a suitable precursor with a sulfur-containing nucleophile. For instance, a common approach involves the use of a di-substituted benzene (B151609) ring where one substituent is a good leaving group, which is then displaced by a methylthio-containing nucleophile. The reactivity of the aniline (B41778) derivative as a nucleophile is influenced by the electronic effects of its substituents; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. ucalgary.ca

A general representation of this process can be visualized as:

Aryl-LG + CH₃S⁻ → Aryl-SCH₃ + LG⁻

Where LG represents a leaving group. The efficiency of this reaction is highly dependent on the nature of the leaving group, the solvent, and the reaction temperature.

Alkylation is a key strategy for forming carbon-heteroatom bonds, and in this case, a sulfur-carbon bond. The introduction of the methylthio group (-SCH₃) can be accomplished through the alkylation of a suitable thiophenol precursor.

One common method involves the reaction of 2-amino-4-chlorobenzenethiol (B107409) with a methylating agent. For example, 2-amino-4-chlorobenzenethiol can be dissolved in a solvent like ethanol (B145695) and cooled, followed by the portion-wise addition of a base such as potassium tert-butoxide under an inert atmosphere. amazonaws.com This deprotonates the thiol group, forming a more nucleophilic thiolate anion, which can then react with a methylating agent like methyl iodide to yield this compound.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 2-amino-4-chlorobenzenethiol | Methyl Iodide | Potassium tert-butoxide | This compound |

It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of undesired by-products. galchimia.com Alternative approaches for monoalkylation include the use of protecting groups or reductive amination, though these methods can involve harsher conditions or additional synthetic steps. galchimia.com

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. colab.ws These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of 2-(methylthio)aniline (B147308) derivatives, green chemistry principles are being applied to minimize the environmental impact. rsc.org

One such approach is the use of visible-light-induced reactions. For example, a strategy for the N-alkylation of anilines has been developed using visible light in the presence of ammonium (B1175870) bromide, which avoids the need for metal catalysts, bases, and ligands, making the process more eco-friendly. nih.govrsc.org While not a direct synthesis of the methylthio group, this demonstrates the potential for light-mediated reactions in modifying aniline derivatives. Research is ongoing to apply similar green principles to the direct introduction of the methylthio group.

Precursor Development and Functionalization Strategies

The successful synthesis of this compound is heavily reliant on the availability and proper functionalization of its precursors. Strategic selection and modification of starting materials are crucial for an efficient synthetic route.

A common and effective strategy for synthesizing substituted anilines involves the reduction of a corresponding nitro compound. In the case of this compound, a suitable precursor is a chloronitro aromatic compound. For instance, 4-chloro-2-nitrotoluene (B43163) can be used as a starting material. google.com The nitro group in this precursor can be reduced to an amino group, and the methyl group can be subsequently functionalized to introduce the methylthio moiety, or the methylthio group can be introduced prior to the reduction of the nitro group.

The reduction of the nitro group is a critical step and can be achieved using various reducing agents. A patent describes a method for the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitro-toluene using a polysulfide in water with an ammonium salt, which is reported to have high product yield and be cost-effective. google.com

| Precursor | Product |

| 4-Chloro-2-nitrotoluene | 5-Chloro-2-methylaniline |

| 4-Chloro-5-(1-naphtyloxy)-2-nitroaniline | 5-Chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole |

The synthesis of a related compound, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, also utilizes a nitroaromatic precursor, specifically 4-chloro-5-(1-naphtyloxy)-2-nitroaniline. researchgate.net

Aminothiophenols are valuable intermediates in the synthesis of various sulfur-containing aromatic compounds. In the context of this compound synthesis, 2-amino-4-chlorobenzenethiol serves as a key intermediate. amazonaws.com This compound already contains the required amino and chloro functionalities in the correct positions. The synthesis of the final product is then achieved by the methylation of the thiol group.

The synthesis of 2-(methylthio)aniline itself can be accomplished from 2-aminothiophenol. This highlights the general utility of aminothiophenols as precursors for methylthio-substituted anilines. The reaction typically involves the S-methylation of the aminothiophenol, which can be achieved using various methylating agents under basic conditions.

Chemical Transformations and Reactivity Profiles

Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-(methylthio)aniline

The presence of the amino (-NH2), methylthio (-SCH3), and chloro (-Cl) groups on the aromatic ring of this compound dictates its reactivity and the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Both the amino and methylthio groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The amino group is a strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate. The methylthio group is also an ortho-, para-director. researchgate.net

In the case of this compound, the positions ortho and para to the powerful amino group are positions 6 and 4, respectively. The positions ortho and para to the methylthio group are positions 3 and 5. The directing effects of these two groups are therefore synergistic in directing incoming electrophiles.

| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para Directing |

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -SCH₃ | C2 | Activating | Ortho, Para |

| -Cl | C5 | Deactivating | Ortho, Para |

In iridium-catalyzed C-H borylation of anilines, the regioselectivity can be switched to the less sterically accessible ortho position by modifying the ligand or employing different directing groups. acs.org Specifically, the use of a methylthiomethyl directing group enables ortho C-H borylation of anilines. acs.org

The chloro substituent at the 5-position is a deactivating group, meaning it withdraws electron density from the aromatic ring through its inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. rsc.orgresearchgate.net However, like other halogens, it is an ortho-, para-director due to the ability of its lone pairs to participate in resonance, which stabilizes the ortho and para arenium ion intermediates. researchgate.net The presence of the chloro group enhances the electrophilicity of the compound, which can make it more reactive in certain reactions like nucleophilic substitutions.

Nucleophilic Substitution Reactions

The chlorine atom on the aromatic ring of this compound can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group, when present in similar pyrimidine (B1678525) structures, activates the ring for SNAr by stabilizing the negative charge in the Meisenheimer complex intermediate. While this compound itself does not have a nitro group, the principle of activation by electron-withdrawing groups is relevant. In related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines can selectively displace a chloride group in the presence of a weak base. researchgate.net

Oxidation Chemistry of the Methylthio Group

The sulfur atom of the methylthio group in this compound is susceptible to oxidation.

The methylthio group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. smolecule.com This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The controlled use of the oxidizing agent can allow for selective formation of either the sulfoxide or the sulfone. organic-chemistry.orgpsu.edu For instance, in the synthesis of related compounds, sodium tungstate (B81510) with an excess of hydrogen peroxide has been used for the oxidation to sulfones. nih.gov Biotechnological methods using microorganisms like Rhodococcus species have also been employed for the sulfoxidation of thioethers. mdpi.com

| Starting Material | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide (controlled) | 5-Chloro-2-(methylsulfinyl)aniline (Sulfoxide) |

| This compound | Hydrogen Peroxide (excess) / m-CPBA | 5-Chloro-2-(methylsulfonyl)aniline (Sulfone) |

Reductive Transformations

The reduction of a nitro group to an amino group is a common transformation in the synthesis of aniline (B41778) derivatives. For example, the precursor to 2-(methylthio)aniline (B147308), 2-nitrothioanisole, can be reduced to the aniline using iron powder in hydrochloric acid. Similarly, in the synthesis of 5-chloro-2-methyl aniline, 4-chloro-2-nitro-toluene is reduced using a polysulfide in the presence of an ammonium (B1175870) salt. google.com These methods highlight potential reductive pathways that could be applied to nitro-substituted precursors of this compound.

Coupling Reactions and Cross-Coupling Methodologies

The structural features of this compound, namely the aniline moiety, the aryl chloride, and the methylthio group, provide multiple sites for potential cross-coupling reactions. The reactivity of such compounds is of significant interest for the synthesis of more complex molecular architectures. Transition metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Sonogashira, and Buchwald-Hartwig, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org

Generally, these reactions involve three key steps: oxidative addition of an electrophile to a low-valent transition metal (like Palladium or Nickel), transmetalation with a nucleophilic partner, and reductive elimination to yield the final product. acs.org The aniline and chloro-substituents on the aromatic ring of this compound influence its reactivity in these transformations. The chloro group, for instance, enhances electrophilicity, potentially making the compound more reactive in certain nucleophilic substitution reactions compared to the parent 2-(methylthio)aniline.

While specific studies detailing a broad range of cross-coupling partners for this compound are not extensively documented in the provided results, the reactivity of analogous structures provides insight. For example, palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions have been successfully performed on 7-chloro-5-methyl- amazonaws.combldpharm.comtriazolo[1,5-a]pyrimidine, demonstrating the utility of a chloro-substituted heterocyclic core in C-C bond formation. researchgate.net Similarly, copper-catalyzed domino C-N cross-coupling reactions have been used to synthesize 2-arylaminobenzimidazoles from precursors like 4-chloro-2-bromoaniline, indicating that the aniline group can engage in such transformations to build complex heterocyclic systems. nih.gov The Sonogashira cross-coupling, a palladium and copper co-catalyzed reaction, is a well-established method for forming C-C bonds between terminal alkynes and aryl halides. mdpi.com

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Type | Catalyst/Co-catalyst | Bond Formed | General Reactants | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., PdCl₂(dppf)) | C-C | Aryl Halide + Organoboron Compound | acs.org |

| Sonogashira Coupling | Palladium / Copper | C-C (sp-sp²) | Aryl Halide + Terminal Alkyne | mdpi.com |

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl Halide + Amine | researchgate.net |

| Copper-Catalyzed C-N Coupling | Copper | C-N | Aryl Halide + Amine/Amide | nih.gov |

Reactivity in Ligand Formation (e.g., Schiff Bases)

The amine functionality in this compound makes it a valuable precursor for the synthesis of ligands, particularly Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone.

Research has demonstrated the synthesis of new Schiff bases derived from the reaction of 2-(methylthio)aniline derivatives with p-methoxysalicylaldehyde. researchgate.net In this work, the chloro-substituted derivative, designated MtH-4, was prepared by refluxing this compound with p-methoxysalicylaldehyde in an ethanol (B145695)/dichloromethane mixture. researchgate.net The formation of the Schiff base was confirmed by various spectroscopic techniques, which supported the presence of the characteristic azomethine and phenol (B47542) groups. researchgate.net

The general synthetic route for these types of Schiff bases involves the condensation of substituted 2-(methylthio)anilines with substituted salicylaldehydes. researchgate.net The resulting ligands, which can contain donor atoms like nitrogen, sulfur, and oxygen, are of great interest in coordination chemistry for their ability to form stable complexes with various metal ions. researchgate.nettandfonline.com For example, a sulfoxide-containing Schiff base derived from (2-methylthio)aniline and 5-chlorosalicylaldehyde (B124248) was used to synthesize ruthenium(II) and rhodium(IV) complexes. tandfonline.com The formation of such metal complexes often involves the deprotonation of the phenolic hydroxyl group, allowing the Schiff base to act as a monoanionic ligand. tandfonline.com

Table 2: Synthesis and Spectroscopic Data for a Schiff Base of this compound

| Reactant A | Reactant B | Product Name | Key FT-IR Data (cm⁻¹) | Key ¹H NMR Data (δ ppm) | Reference |

|---|---|---|---|---|---|

| This compound | p-Methoxysalicylaldehyde | MtH-4 | νC=N (1614) | Azomethine proton (sensitive to substitution) | researchgate.net |

The study of such Schiff bases and their metal complexes is a dynamic area of research, driven by their potential applications in fields like catalysis and materials science. researchgate.net The electronic properties of these ligands can be tuned by the substituents on the aniline and salicylaldehyde (B1680747) rings, which in turn influences the properties of the resulting metal complexes. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

As a Building Block in Complex Molecule Synthesis

5-Chloro-2-(methylthio)aniline functions as a strategic building block in organic synthesis. Its utility stems from the presence of three distinct functional groups on the aniline (B41778) scaffold. The nucleophilic amino group can readily participate in reactions such as amidation and the formation of imines, while the chloro and methylthio groups offer sites for further functionalization or can be used to modulate the electronic properties of the molecule. This trifunctional nature allows chemists to introduce this moiety into larger, more complex molecular frameworks, serving as a foundational piece for constructing targeted final products with specific chemical and physical properties. Its role as a precursor for ligands, directing groups, and bioactive compounds underscores its importance as a versatile synthetic intermediate.

Role in Coordination Chemistry as a Ligand Precursor

The structural features of this compound make it an excellent precursor for ligands used in coordination chemistry. The nitrogen of the amino group and the sulfur of the methylthio group can act as a bidentate (N,S) donor system, allowing the resulting ligand to chelate to a metal center. This chelation enhances the stability of the resulting metal complex compared to monodentate ligands.

Ligands derived from the closely related 2-(methylthio)aniline (B147308) have been successfully used to form stable complexes with transition metals. For instance, ruthenium arene complexes have been synthesized using N-(arylmethylene)-2-(methylthio)anilines. semanticscholar.org In these structures, the ligand coordinates to the ruthenium center, demonstrating the capacity of the N,S donor set to engage with transition metals. This ability is crucial for the development of new catalysts and materials where the geometry and electronic environment of the metal ion are critical to its function.

A primary application of this compound in ligand design is its use in the synthesis of Schiff bases. Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine (-C=N-) group, in conjunction with the methylthio group, creates a robust chelating framework. Research on the parent compound, 2-(methylthio)aniline, has demonstrated its reaction with various halogenated salicylaldehydes to form new thioether Schiff base ligands. semanticscholar.org The crystal structures of these compounds confirm the formation of the imine bond and the potential for these molecules to coordinate with metal ions.

| Reactant A | Reactant B | Resulting Schiff Base |

| 2-(Methylthio)aniline | 5-Bromosalicylaldehyde | 5-Bromo-N-[2-(methylthio)phenyl]salicylaldimine |

| 2-(Methylthio)aniline | 3,5-Dichlorosalicylaldehyde | 3,5-Dichloro-N-[2-(methylthio)phenyl]salicylaldimine |

Table based on research conducted on the parent compound 2-(methylthio)aniline. semanticscholar.org

Directing Group in Catalytic Functionalization Reactions (e.g., Palladium-Catalyzed C–H Functionalization)

One of the most powerful applications of this compound is its use as a removable directing group in transition metal-catalyzed C–H functionalization reactions. The ability to selectively activate and modify otherwise unreactive C–H bonds is a transformative tool in modern organic synthesis. The 2-(methylthio)aniline moiety can be attached to a substrate, typically via an amide bond, to form a bidentate N,S-directing group.

This group coordinates to a palladium catalyst, positioning it in close proximity to a specific C–H bond and enabling its selective cleavage and subsequent functionalization (e.g., arylation, alkylation, or methoxylation). This strategy has been effectively employed in the functionalization of various substrates, including carbazole-3-carboxamides. In these reactions, 2-(methylthio)aniline was found to be a highly efficient directing group for Pd(II)-catalyzed β-C–H arylation, alkylation, and methoxylation.

A key advantage of this directing group is its bidentate nature, which forms a stable five-membered palladacycle intermediate, facilitating high regioselectivity. After the desired functionalization is achieved, the directing group can be cleaved to reveal the final product.

| Substrate | Coupling Partner | Catalyst System | Product Type | Yield |

| Thiophene-2-carboxamide | Aryl iodide | Pd(OAc)₂ | C3-Arylated thiophene | 25–81% |

| Furan-2-carboxamide | Aryl iodide | Pd(OAc)₂ | C3-Arylated furan | Good to excellent |

| Carbazole-3-carboxamide | Aryl iodide | Pd(II) | β-C–H Arylated carbazole (B46965) | Not specified |

Table represents reactions where 2-(methylthio)aniline was used as the directing group.

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The structural motifs present in this compound are found in various biologically active compounds. Its utility as an intermediate for creating new pharmaceuticals and agrochemicals has been explored. smolecule.com

A notable example is in the synthesis of the anthelmintic agent 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole. nih.gov This compound has demonstrated potent fasciolicidal activity, which is the ability to kill liver flukes (Fasciola hepatica). In studies, the synthesized benzimidazole (B57391) derivative showed 100% efficacy in vitro at specific concentrations and was able to completely eliminate 3-day and 10-week-old liver flukes in sheep at a dose of 15 mg/kg. nih.gov The core structure of this active agent incorporates the 5-chloro and 2-methylthio substitution pattern, highlighting the role of aniline derivatives as key precursors in the development of veterinary medicines and potentially other agrochemicals. The broader class of 5-aminopyrazoles, which can be synthesized from aniline-derived precursors, is also recognized for its significant applications in both the pharmaceutical and agrochemical industries. beilstein-journals.org

Potential in Advanced Materials Development (e.g., Semiconductors)

While not typically incorporated directly into the final structure of materials, this compound plays an enabling role in the synthesis of molecules with applications in materials science. Its function as a directing group (as described in section 4.3) provides a synthetic route to precisely functionalized aromatic systems, such as carbazoles.

Functionalized carbazole derivatives are a well-known class of organic materials investigated for their electronic and photophysical properties. They are frequently used in the development of organic light-emitting diodes (OLEDs), photovoltaics, and other organic semiconductor devices. By providing a reliable method to synthesize specifically substituted carbazoles, the use of 2-(methylthio)aniline as a directing group contributes indirectly to the advancement of these materials. This synthetic control allows for the fine-tuning of molecular properties, which is essential for optimizing the performance of advanced materials.

Application in the Synthesis of Dyes and Pigments

Extensive research of scientific literature and patent databases did not yield any specific examples or detailed research findings on the application of this compound in the synthesis of dyes and pigments. While substituted anilines are a critical class of intermediates in the colorant industry, particularly for the synthesis of azo dyes, there is no readily available documentation detailing the use of this specific compound as either a diazo component or a coupling component.

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate such as a phenol (B47542), naphthol, or another aniline derivative. The specific substituents on the aniline ring play a crucial role in determining the color, fastness, and other properties of the resulting dye.

Although the structure of this compound suggests its potential as a precursor in dye synthesis, the absence of published research indicates that it may not be a commercially significant or academically explored building block for this application. Therefore, no data on specific dyes or pigments derived from this compound, their properties, or synthetic methodologies can be provided.

Derivatives, Analogs, and Structure Activity Relationship Studies

Synthesis of Novel Benzimidazole (B57391) Derivatives

The benzimidazole scaffold is a prominent feature in many biologically active compounds. While direct synthesis of benzimidazole derivatives using 5-Chloro-2-(methylthio)aniline as a starting material is not extensively documented in publicly available literature, the synthesis of structurally related chloro-substituted benzimidazoles provides a clear blueprint for potential synthetic pathways.

A common and effective method for synthesizing benzimidazoles is the condensation reaction of an o-phenylenediamine (B120857) derivative with various reagents such as aldehydes or carboxylic acids and their derivatives. For instance, the synthesis of 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline is achieved through the condensation of 4-chloro-o-phenylenediamine with anthranilic acid under acidic conditions. This reaction highlights a standard procedure where a substituted o-phenylenediamine is a key precursor.

Another established route involves the reaction of o-phenylene diamine with chloroacetic acid to produce 2-chloromethyl benzimidazole, which can then be reacted with substituted anilines to yield various derivatives. Given that this compound is an analog of substituted o-phenylenediamines, it could theoretically serve as a precursor in similar condensation reactions to yield novel benzimidazoles with both chloro and methylthio substituents. The general synthetic scheme involves the cyclization of the diamine with a one-carbon synthon.

Table 1: General Methods for Benzimidazole Synthesis

| Starting Material Class | Reagent | Product Class | Reference |

|---|---|---|---|

| o-Phenylenediamines | Aldehydes | 2-Substituted Benzimidazoles | |

| o-Phenylenediamines | Carboxylic Acids | 2-Substituted Benzimidazoles |

These methodologies suggest that this compound could be a viable substrate for creating a new library of benzimidazole derivatives, although specific reaction conditions and yields would require empirical investigation.

Exploration of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are another class of heterocyclic compounds with significant interest due to their diverse biological activities. The synthesis of these derivatives typically involves the construction of the pyrimidine (B1678525) ring onto a pre-existing aminopyrazole core.

A key strategy for synthesizing chloro-substituted pyrazolo[1,5-a]pyrimidines involves the reaction of an aminopyrazole with a suitable three-carbon precursor, followed by chlorination. For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to form a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride to yield the 5,7-dichloro derivative. Subsequent nucleophilic substitution allows for the selective replacement of the chlorine atom at the more reactive C7 position. This process is exemplified by the synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, a key intermediate for further derivatization.

While no specific examples detailing the use of this compound to form a pyrazolo[1,5-a]pyrimidine ring were found, the established syntheses of other substituted pyrazolo[1,5-a]pyrimidines provide a framework for how such molecules could be constructed, typically involving multi-step sequences that build the heterocyclic core.

Table 2: Synthesis of a Chloro-Substituted Pyrazolo[1,5-a]pyrimidine Intermediate

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product | Reference |

|---|---|---|---|---|---|

| 5-Amino-3-methylpyrazole | Diethyl Malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine |

Positional Isomer Effects on Reactivity and Coordination Behavior

The positions of the chloro and methylthio substituents on the aniline (B41778) ring profoundly influence the molecule's reactivity, particularly its basicity. In substituted anilines, the basicity is largely determined by the electronic effects of the substituents. The methylthio (-SMe) and chloro (-Cl) groups are both electron-withdrawing, primarily through an inductive effect.

Studies on various methylthio- and phenylthio-anilines have shown that the inductive effect of the sulfur atom is the primary factor responsible for weakening the basicity of the amino group compared to aniline. This inductive effect is distance-dependent and is most potent when the substituent is in the ortho position, followed by the meta, and then the para position. Therefore, an isomer such as 4-Chloro-2-(methylthio)aniline would be expected to have a different basicity compared to this compound due to the change in the chloro group's position from meta to para relative to the amino group.

The coordination behavior of these anilines with metal ions is also tied to the electron density on the nitrogen atom. A lower electron density, resulting from the inductive withdrawal by the substituents, leads to weaker coordination. The steric hindrance caused by the ortho-methylthio group can also play a significant role in the geometry of metal complexes.

Substituent Influence on Electronic and Chemical Properties

The electronic properties of the aniline ring are dictated by the interplay between the electron-donating amino group and the electron-withdrawing chloro and methylthio substituents. The chloro group is a classic electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the aromatic ring.

The methylthio group exhibits more complex behavior. While it is inductively electron-withdrawing, it also has lone pairs of electrons on the sulfur atom that can be donated to the aromatic ring via resonance (a mesomeric effect). However, in simple aniline systems, the inductive effect tends to predominate, making the methylthio group a net weak electron-withdrawing substituent. This is partly attributed to the energy mismatch between the carbon 2p and sulfur 3p orbitals, which hinders effective resonance donation.

The combined effect of the para-amino, meta-chloro, and ortho-methylthio groups in this compound results in a deactivated aromatic ring with reduced electron density on the amino nitrogen. This reduction in basicity (pKa) is a direct consequence of these substituent effects. Electron-withdrawing groups are known to destabilize the conjugate acid (anilinium ion), leading to a lower pKa value.

Table 3: Electronic Effects of Substituents on Aniline

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Net Effect on Basicity | Reference |

|---|---|---|---|---|

| -Cl (meta) | Electron-withdrawing | Weakly electron-withdrawing | Decrease |

Structural Analogies with Other Substituted Anilines

The molecular structure of this compound can be compared with its parent compound, aniline, and other related substituted anilines to understand its structural characteristics. Aniline itself is non-planar, with the amino group slightly pyramidalized.

Detailed structural information can be gleaned from analogs like 2-(methylthio)aniline (B147308). X-ray crystallography studies on Schiff base derivatives of 2-(methylthio)aniline reveal key bond lengths and angles. For example, the condensation of 2-(methylthio)aniline with halogenated salicylaldehydes yields crystalline products, allowing for precise measurement of the molecular geometry. These studies show how the thioether group influences the conformation and crystal packing of the resulting imines.

Another useful structural analog is 5-chloro-2-methylaniline, an isomer where the methylthio group is replaced by a methyl group. While the methyl group is electron-donating, comparing its structural parameters (if available from crystallographic data) with those of the methylthio-substituted compound would highlight the specific influence of the sulfur atom on the ring geometry. The presence of the sulfur atom introduces different steric and electronic demands, affecting bond lengths, angles, and intermolecular interactions in the solid state.

Biological Activity and Pharmacological Relevance

Antiparasitic Efficacy of Derived Structures (e.g., Fasciolicidal Activity)

Fasciolosis, a parasitic disease caused by the liver fluke Fasciola hepatica, leads to significant economic losses in livestock and can also affect humans. A key area of research has been the development of benzimidazole (B57391) derivatives, a class of anthelmintics known for their effectiveness. One such derivative synthesized from 5-Chloro-2-(methylthio)aniline is 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole . This compound has demonstrated potent fasciolicidal activity. youtube.comnih.gov

In vitro studies have shown that this benzimidazole derivative is highly effective against F. hepatica. youtube.comnih.govnih.gov Furthermore, in vivo tests conducted in sheep experimentally infected with the parasite have confirmed its efficacy. The compound was successful in completely removing both 3-day-old and 10-week-old Fasciola hepatica at a dose of 15 mg/kg. youtube.comnih.gov This efficacy against both immature and adult flukes is a critical attribute for an effective fasciolicide. msdvetmanual.com The activity of this compound is comparable to that of Triclabendazole, a standard drug used for treating fasciolosis. msdvetmanual.com

In Vitro Fasciolicidal Activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole

| Concentration (µM) | Activity against F. hepatica |

|---|---|

| 146.70 | 100% |

| 29.34 | 100% |

Antimicrobial and Antifungal Activity of Related Compounds

While direct studies on the antimicrobial and antifungal properties of this compound derivatives are not extensively documented in the reviewed literature, research into structurally related compounds provides insight into their potential. Thiazole (B1198619) derivatives, which can be synthesized from aniline (B41778) precursors, are known to possess significant antimicrobial properties. nih.govmdpi.com Studies on various thiazole and bisthiazole derivatives have shown them to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov For instance, certain thiazole derivatives exhibit considerable activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. nih.gov

Similarly, benzoxazolinone structures, which share a heterocyclic core that can be derived from substituted anilines, have been identified as having natural defense mechanisms in plants against bacteria and fungi. nih.gov Synthetic derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been screened for antimicrobial activity, showing inhibition against both bacteria and yeast-like fungi. nih.gov The presence of a chloro-group on the aromatic ring is often associated with enhanced antimicrobial potential. nih.gov

Anticancer Properties of Derived Structures (e.g., Antitumor Activity in Coordination Complexes)

The development of metal-based anticancer drugs is a significant area of medicinal chemistry, aiming to create alternatives to platinum-based drugs like cisplatin (B142131). mdpi.com Schiff bases derived from substituted anilines are excellent ligands for forming stable coordination complexes with various transition metals, and these complexes often exhibit enhanced biological activity compared to the free ligands. ijarsct.co.inmdpi.com

Coordination complexes of copper(II), zinc(II), and manganese(II) have been synthesized using a Schiff base derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol , a compound structurally related to this compound. mdpi.comnih.gov The copper (II) complex, in particular, demonstrated significant cytotoxicity against lung cancer cell lines (A549), including those resistant to cisplatin. mdpi.com This complex was found to be more potent than cisplatin in these specific cell lines. mdpi.com The antitumor activity of such metal complexes is a promising field, with research indicating that they can overcome some of the limitations associated with traditional chemotherapy. jchemrev.comjchemrev.com

Cytotoxicity (IC₅₀ in µM) of a Related Copper (II) Complex in Lung Cancer Cells

| Compound | A549 Cells | A549cisR (Cisplatin-Resistant) Cells |

|---|---|---|

| Cu(II) Complex (C1) | 3.93 | Potent Activity Reported |

| Cisplatin | Significantly Higher IC₅₀ than C1 | - |

Data derived from studies on 5-chloro-2-N-(2-quinolylmethylene)aminophenol complexes. mdpi.com

Molecular Mechanisms of Bioactivity and Target Interactions

The biological activity of derivatives of this compound is dictated by their specific molecular structures and how they interact with biological targets.

For the antiparasitic benzimidazole derivatives, the primary mechanism of action is the inhibition of microtubule polymerization. youtube.commsdvetmanual.com These compounds bind with high affinity to the parasite's β-tubulin protein. nih.govresearchgate.netresearchgate.net This binding action disrupts the formation and function of microtubules, which are essential for vital cellular processes such as cell division, nutrient absorption, and maintenance of cell structure. nih.govmsdvetmanual.com The disruption of these functions ultimately leads to the death of the parasite. nih.gov This selective binding to parasite tubulin over host tubulin is what provides the margin of safety for this class of drugs. msdvetmanual.com

In the case of anticancer coordination complexes, the mechanisms are often multifactorial and can differ from traditional platinum drugs. nih.govresearchgate.net Metal complexes, such as the copper (II) complex derived from a related 5-chloro-aminophenol Schiff base, have been shown to induce cancer cell death through multiple pathways. mdpi.comnih.gov These mechanisms include inducing mitochondrial apoptosis, interacting with and damaging DNA, causing cell cycle arrest, and inducing cellular senescence. mdpi.comnih.gov The metal center itself can play a crucial role by interacting with cellular redox systems, potentially generating reactive oxygen species (ROS) that cause oxidative stress and damage to cancer cells. nih.gov

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of 5-Chloro-2-(methylthio)aniline, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, displays distinct signals corresponding to the aromatic protons, the amine protons, and the methylthio group protons.

The aromatic region is of particular interest, showing a characteristic splitting pattern that allows for the assignment of each proton on the benzene (B151609) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.74 – 7.62 | Multiplet | - |

| Aromatic CH | 7.47 | Singlet | - |

| Aromatic CH | 7.46 – 7.38 | Multiplet | - |

| Aromatic CH | 7.37 – 7.27 | Multiplet | - |

| Aromatic CH | 6.99 | Doublet of Doublets | 8.7, 2.4 |

| Methyl (SCH₃) | 3.89 | Singlet | - |

Note: The integration of the signals corresponds to the number of protons each represents. The amine (NH₂) protons may appear as a broad singlet and can exchange with deuterium, leading to its signal diminishing or disappearing upon addition of D₂O.

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, providing information on the number of different carbon environments. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atom, including the effects of neighboring atoms and functional groups.

The ¹³C NMR spectrum of this compound would be expected to show signals for the six aromatic carbons and the one methyl carbon of the methylthio group. The positions of these signals are indicative of their substitution pattern on the aromatic ring.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C (C-NH₂) | 140 - 150 |

| Aromatic C (C-S) | 120 - 130 |

| Aromatic C (C-Cl) | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| Methyl (SCH₃) | 15 - 25 |

To further confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing unambiguous evidence of connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR data.

Detailed experimental 2D NMR data for this compound are not widely available in published literature.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, key expected vibrational frequencies would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, often as two bands for a primary amine.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.

C=C aromatic stretching: These vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Usually found in the 1250-1350 cm⁻¹ range.

C-S stretching: These are typically weak and appear in the 600-800 cm⁻¹ region.

C-Cl stretching: This vibration is expected in the fingerprint region, generally between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

Aniline (B41778) and its derivatives typically exhibit two main absorption bands in the UV region. For this compound, the presence of the aromatic ring, the amino group, the methylthio group, and the chlorine atom will influence the positions and intensities of these absorption bands. The electronic transitions are generally of the π → π* type.

Experimental UV-Vis spectral data, including specific λmax values and molar absorptivities for this compound, are not widely documented in publicly accessible sources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₈ClNS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 173.66 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 having an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide valuable structural information. Common fragmentation pathways for this type of molecule could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.

Loss of the methylthio group (•SCH₃): This would lead to a fragment at [M-47]⁺.

Cleavage of the C-Cl bond: Loss of a chlorine radical (•Cl) would produce a fragment at [M-35]⁺.

Ring fragmentation: The aromatic ring can also undergo characteristic cleavages.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of aniline (B41778) derivatives.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For aniline derivatives, this involves determining the most stable bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 5-chloro-o-anisidine, have utilized DFT with the B3LYP method to obtain optimized structural parameters. This process identifies the global minimum energy conformation of the molecule.

Conformational analysis for molecules with flexible groups, such as the methylthio and amino groups in 5-chloro-2-(methylthio)aniline, is crucial for understanding their behavior. Internal rotation around single bonds can lead to different rotational isomers or conformers. For instance, in related substituted anilines, computational studies have identified multiple stable conformers arising from the rotation of substituents. These analyses help in determining the most stable conformer, which is essential for accurate predictions of other molecular properties.

Table 1: Representative Optimized Geometrical Parameters for an Aniline Derivative (5-chloro-o-anisidine) Calculated by DFT

| Parameter | Bond | Length (Å) |

|---|---|---|

| Bond Length | C-C (ring) | 1.385 - 1.386 |

| C-H (ring) | 1.121 | |

| C-Cl | 1.476 |

Note: This table is illustrative and based on a similar molecule. Specific values for this compound would require dedicated calculations.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculated harmonic vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and basis set deficiencies. nih.gov

For aniline derivatives, DFT calculations have been successfully used to assign vibrational modes to specific molecular motions, such as C-H stretching, C-N stretching, and ring deformation modes. nih.gov This detailed assignment provides a deeper understanding of the molecule's vibrational properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack. For many organic molecules, the HOMO is localized on the electron-rich parts of the molecule, and the LUMO is on the electron-deficient parts. researchgate.net

Table 2: Conceptual Data for FMO Analysis

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | (Typical range: -5 to -7) | Electron Donor |

| LUMO | (Typical range: -1 to -3) | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | (Typical range: 2 to 4) | Indicator of Stability/Reactivity |

Note: The values are conceptual and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule. The MEP map is plotted on the molecular surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green areas represent neutral potential.

MEP analysis is a useful tool for predicting the reactive sites of a molecule and for understanding intermolecular interactions. For substituted anilines, the MEP map can highlight the influence of the substituents on the electron density of the aromatic ring and the amino group.

Quantum Chemical Descriptors and Reactivity Predictions

A variety of quantum chemical descriptors can be calculated from the electronic structure of a molecule to quantify its reactivity. imist.ma These descriptors are often derived from the energies of the frontier molecular orbitals and include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These global reactivity descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical prediction of ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation of newly synthesized compounds.

Systematic studies on related aniline compounds have shown that the alkylthio group can act as a weak electron-withdrawing group, which influences the chemical shifts of the aromatic protons and carbons. researchgate.net Comparing the calculated chemical shifts with experimental data can validate the computed molecular geometry and electronic structure.

Structure-Property Relationship Modeling and QSAR

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methodologies employed to establish a mathematical correlation between the structural or property-based descriptors of a series of compounds and their biological activity or physicochemical properties. These models are instrumental in predicting the characteristics of novel molecules, thereby guiding lead optimization and rational drug design.

While specific, in-depth QSAR or SPR modeling studies focused exclusively on this compound were not found in a comprehensive search of available literature, the principles of these methodologies can be applied to understand how structural modifications of this scaffold could influence its properties. For aniline derivatives in general, QSAR models have been successfully developed to predict various endpoints, including lipophilicity, which is a critical parameter influencing a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

A typical QSAR study on a series of analogs of this compound would involve the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Descriptors: These describe the electron distribution within the molecule and include parameters like partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of molecular connectivity and branching.

Once calculated, these descriptors would be used as independent variables in statistical modeling techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to build a predictive model for a specific activity or property. nih.gov The quality and predictive power of the resulting QSAR model are then rigorously validated using both internal and external sets of compounds.

For instance, a hypothetical QSAR study on a series of this compound derivatives designed as inhibitors of a particular enzyme would aim to identify the key structural features that govern their inhibitory potency. The resulting model might reveal that increasing the electron-withdrawing nature of a substituent at a specific position or modifying the steric bulk around the aniline moiety leads to enhanced activity.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of a substituent | Modulates the electronic nature of the aromatic ring, potentially affecting binding to a target protein. |

| Steric | Molar Refractivity (MR) | Influences the size and polarizability of a substituent, which can impact how well the molecule fits into a binding pocket. |

| Hydrophobic | LogP | Affects the compound's solubility and ability to cross biological membranes to reach its target. |

| Topological | Wiener Index | Relates to the branching of the molecule, which can influence its overall shape and interaction with a receptor. |

Environmental Fate and Ecotoxicological Considerations

Biodegradation Pathways and Environmental Persistence

Specific studies detailing the biodegradation pathways of 5-Chloro-2-(methylthio)aniline are scarce. However, the degradation of aniline (B41778) and its chlorinated derivatives has been the subject of various research efforts. Generally, aniline compounds can be degraded by microorganisms in the environment. The process often begins with the oxidation of the aniline ring, a reaction catalyzed by enzymes like aniline dioxygenase. This can lead to the formation of catechols, which are then further broken down through ring cleavage and subsequent metabolic pathways.

The persistence of chlorinated anilines in the environment can be significant. The presence of chlorine atoms on the aniline ring tends to increase the recalcitrance of the molecule to microbial degradation. For instance, some chloroanilines are known to be persistent in aquatic environments. While some bacterial strains have been identified that can utilize aniline and its derivatives as their sole source of carbon and nitrogen, the degradation rates can be slow, ranging from days to months. Factors such as the concentration of the chemical, the presence of adapted microbial populations, temperature, and pH all influence the rate of biodegradation. For example, a bacterial strain identified as Delftia sp. AN3 has shown the capability to degrade aniline at high concentrations. Research on other chloroanilines suggests that their persistence in soil and water can lead to long-term environmental contamination.

Mobility and Distribution in Environmental Compartments (e.g., Water Solubility, Soil Mobility)

The mobility and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil particles. There is limited specific data available for the water solubility of this compound. However, related compounds like 2-(methylthio)aniline (B147308) are described as being soluble in water to a limited extent. The presence of a chlorine atom can affect water solubility, but without experimental data, a precise value cannot be provided.

Potential for Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value generally suggests a greater potential for bioaccumulation in the fatty tissues of organisms. Specific experimental data on the bioaccumulation of this compound is not available in the reviewed literature. For a related compound, 5-chloro-o-toluidine, an estimated bioconcentration factor of 54 suggests that bioaccumulation in aquatic organisms should not be significant. nih.gov However, it is important to note that this is an estimation for a different, though structurally similar, compound. Generally, chloroanilines are classified as compounds that can persist in the environment, which may lead to bioaccumulation in organisms within the food web. mdpi.com

General Environmental Impact Assessment (e.g., Aquatic Environment)

The environmental impact of this compound has not been specifically assessed. However, aniline and its chlorinated derivatives are recognized as a class of environmental pollutants with notable toxicity to aquatic life. researchgate.netnih.gov Aromatic amines, in general, can be hazardous to freshwater ecosystems. mdpi.com They can enter water bodies through industrial effluents and as breakdown products of pesticides and dyes. researchgate.net

Studies on various chloroanilines have demonstrated their toxicity to a range of aquatic organisms, including bacteria, algae, crustaceans, and fish. researchgate.netnih.gov The toxicity can vary depending on the degree and position of chlorine substitution. researchgate.netmicrobiotests.com For instance, crustaceans have been found to be particularly sensitive to some anilines, with EC50 values in the low mg/L range. researchgate.net It has been noted that chloroanilines may cause long-term adverse effects in the aquatic environment. fishersci.com Given these general trends for related compounds, it is prudent to consider that this compound could also pose a risk to aquatic ecosystems. Safety data sheets for the compound recommend avoiding its discharge into the environment. echemi.com

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods for producing 5-Chloro-2-(methylthio)aniline and related compounds is a key area of future research. Current synthetic strategies often involve hazardous reagents and generate significant waste. nih.govnih.gov Future efforts will likely focus on "green chemistry" approaches to mitigate these issues.

One promising avenue is the use of alternative starting materials and catalysts. For instance, methods are being developed for the synthesis of substituted anilines from isatoic anhydride-8-amide, which offers a more environmentally conscious route. nih.govnih.govresearchgate.net Organocatalytic oxidation of substituted anilines presents another green alternative to traditional methods. rsc.org Additionally, exploring enzymatic and chemo-enzymatic transformations could lead to highly selective and sustainable synthetic pathways. rsc.org

A known synthesis of this compound involves the reaction of 2-Amino-4-chlorothiophenol with trimethyl phosphate (B84403) in the presence of calcium hydroxide (B78521) in N,N-dimethyl-formamide. chemicalbook.com While effective, future research could focus on replacing hazardous solvents and reagents with more benign alternatives. A patent for the synthesis of the related compound 5-chloro-2-methyl aniline (B41778) highlights a method with high product yield and low production cost, suggesting that similar principles could be applied to the synthesis of this compound to enhance its sustainability. google.com

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

|---|---|---|

| Green Chemistry Routes | Reduced waste, use of non-hazardous reagents, improved energy efficiency. nih.govnih.gov | Development of syntheses from renewable feedstocks, use of biodegradable solvents. |

| Organocatalysis | Avoidance of heavy metal catalysts, milder reaction conditions. rsc.org | Design of more efficient and selective organocatalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Discovery and engineering of enzymes for specific aniline syntheses. |

Development of Advanced Catalytic Systems utilizing this compound as a Ligand

The unique electronic and steric properties of this compound make it an intriguing candidate for use as a ligand in advanced catalytic systems. The presence of both a chloro and a methylthio group, along with the aniline moiety, allows for fine-tuning of the ligand's coordination properties.

Recent research has demonstrated the utility of aniline derivatives as stabilizing ligands in palladium-N-heterocyclic carbene (NHC) precatalysts for various cross-coupling reactions. nih.govorganic-chemistry.org These catalysts exhibit high activity and stability, and the electronic and structural diversity of the aniline ligand plays a crucial role in their performance. nih.govorganic-chemistry.org Future work could involve the synthesis of palladium complexes bearing this compound as a ligand and evaluating their catalytic efficacy in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Furthermore, the sulfur atom in the methylthio group offers an additional coordination site, potentially leading to the formation of bidentate or bridging ligands. Thioether-based ligands have been successfully employed in various catalytic transformations. The development of novel catalysts based on this compound could lead to improved selectivity and reactivity in a range of organic reactions. Another area of exploration is the catalytic antioxidant activity of aniline-derived diselenides, which mimic the function of glutathione (B108866) peroxidase (GPx). nih.gov Investigating the selenium analogues of this compound could yield new and potent antioxidant catalysts.

Expanded Scope in Medicinal Chemistry beyond Current Applications

Substituted anilines are a common scaffold in many biologically active compounds. nih.gov While the direct medicinal applications of this compound are not extensively documented, its derivatives have shown promise in various therapeutic areas, suggesting a significant potential for future drug discovery efforts.

A notable example is the synthesis of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, which has demonstrated potent fasciolicidal activity against Fasciola hepatica in sheep. nih.gov This indicates that the this compound core can be incorporated into more complex heterocyclic systems to generate new anthelmintic agents.

Furthermore, research into structurally related compounds provides insights into potential future applications. For instance, a series of 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino acrylamides have been designed and synthesized as potential anti-inflammatory agents. nih.gov Additionally, 2-substituted aniline pyrimidine (B1678525) derivatives have been identified as potent dual Mer/c-Met kinase inhibitors, which are targets in cancer therapy. mdpi.com The synthesis and pharmacological evaluation of other aniline derivatives have also revealed potential analgesic and antioxidant properties. researchgate.net These findings strongly suggest that a focused medicinal chemistry program centered on derivatives of this compound could lead to the discovery of novel therapeutic agents for a variety of diseases.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Example of Related Compound |

|---|---|---|

| Antiparasitic | Demonstrated efficacy of a benzimidazole (B57391) derivative against Fasciola hepatica. nih.gov | 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole |

| Anti-inflammatory | Structural similarity to compounds designed as anti-inflammatory agents. nih.gov | 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino acrylamides |

| Anticancer | Potential for inhibition of kinases such as Mer and c-Met. mdpi.com | 2-substituted aniline pyrimidine derivatives |

Investigation of New Material Science Applications

The incorporation of functionalized anilines into polymers can lead to materials with unique and desirable properties. Future research is expected to explore the use of this compound as a monomer or a modifying agent in the development of new materials for a range of applications.

Polyaniline (PANI) is a well-known conducting polymer, but its low solubility in common solvents limits its processability. rsc.orgrsc.org Functionalization of the aniline monomer can improve solubility while retaining or even enhancing its electrical properties. rsc.orgrsc.org The chloro and methylthio substituents on this compound could influence the electronic properties and morphology of the resulting polymer, making it a candidate for applications in sensors, electrochromic devices, and antistatic coatings. rsc.orgrsc.orgscielo.brresearcher.liferesearchgate.net For example, thin films of polyaniline derivatives have shown high sensitivity to moisture and ammonia, suggesting their use in chemical sensors. rsc.orgrsc.orgresearcher.liferesearchgate.net

The thioether group also opens up possibilities for creating cross-linked or network polymers through reactions such as thiol-ene click chemistry. researchgate.net This could lead to the development of robust materials with tailored mechanical and thermal properties. Furthermore, the aniline moiety can be used to tune the optoelectronic properties of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

In-depth Theoretical and Mechanistic Studies

To fully exploit the potential of this compound, a deeper understanding of its fundamental chemical properties and reaction mechanisms is necessary. In-depth theoretical and mechanistic studies will play a crucial role in guiding the design of new synthetic routes, catalysts, and materials.

Computational methods, such as density functional theory (DFT), can be used to investigate the molecular structure, electronic properties, and reactivity of this compound. researchgate.net Such studies can provide insights into bond characteristics, interaction energies, and noncovalent interactions, which are essential for understanding its behavior in different chemical environments. researchgate.net For example, theoretical analyses of substituted anilines have shown that electron-withdrawing groups can significantly lower the energy gap, making them promising materials for semiconducting applications. acs.org

Mechanistic studies of reactions involving this compound can elucidate reaction pathways and identify key intermediates and transition states. This knowledge is invaluable for optimizing reaction conditions and developing more efficient synthetic protocols. For instance, a comprehensive kinetic mechanism for the reaction between aniline and the methyl radical has been established through theoretical calculations, providing valuable data for combustion chemistry. nih.gov Similar studies on this compound could provide a detailed understanding of its reactivity and guide its application in various chemical transformations. Rigorous kinetic analyses and computational investigations of reactions such as hydrazone formation have demonstrated the superior performance of certain aniline derivatives as catalysts, and similar studies on this compound could uncover new catalytic activities. rsc.org

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(methylthio)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the methylthio (-SMe) group onto a chlorinated aniline precursor. One approach is nucleophilic substitution using methylthiol reagents (e.g., NaSMe or (CH₃)₂S) under controlled pH to avoid overalkylation. Alternatively, coupling reactions such as Ullmann or Buchwald-Hartwig amination may be employed if starting from halogenated intermediates. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., CuI for Ullmann reactions). Monitoring via TLC or HPLC is critical to track intermediate formation and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can identify the aromatic proton environment and confirm substituent positions. The methylthio group’s singlet (~δ 2.5 ppm in ¹H NMR) and deshielded aromatic protons (ortho/para to -SMe) are diagnostic.

- IR Spectroscopy : Stretching vibrations for C-S (~650 cm⁻¹) and N-H (~3400 cm⁻¹) bonds validate functional groups.

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.

- Toxicity Management : Refer to GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and maintain spill kits with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do the chloro and methylthio substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Both -Cl (moderate deactivator, ortho/para-directing) and -SMe (strong activator, ortho/para-directing) compete in directing EAS. Computational studies (e.g., DFT calculations) can predict dominant directing effects by analyzing partial charge distribution and frontier molecular orbitals. Experimentally, nitration or bromination reactions under varying conditions (e.g., HNO₃/H₂SO₄ or Br₂/FeBr₃) followed by HPLC/GC-MS analysis of product ratios can validate theoretical predictions. Steric hindrance from -SMe may favor para-substitution .

Q. What strategies mitigate challenges in cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (Xantphos) enhance stability in Suzuki-Miyaura couplings.